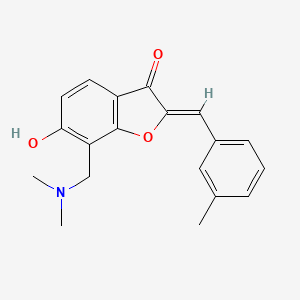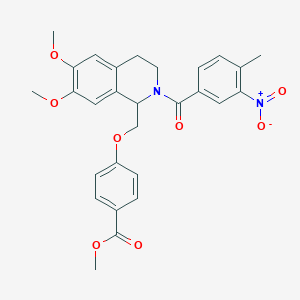
3-(4-(シクロプロピルスルホニル)ピペラジン-1-イル)-6-(ピリジン-2-イル)ピリダジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyridazine ring substituted with a pyridin-2-yl group and a piperazine ring bearing a cyclopropylsulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
科学的研究の応用
3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe to study biological processes and interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
作用機序
Target of Action
Similar compounds with a piperazin-1-yl moiety have been reported to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.
Mode of Action
Compounds with similar structures have been shown to inhibit tubulin polymerization . This suggests that 3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine may interact with tubulin and potentially inhibit its polymerization, although this needs to be confirmed with further studies.
Biochemical Pathways
The inhibition of tubulin polymerization affects the formation of the mitotic spindle, which is essential for cell division . This can lead to cell cycle arrest and apoptosis, or programmed cell death . Therefore, the compound may have an impact on cell proliferation pathways.
Result of Action
The potential result of the compound’s action, based on the effects of similar compounds, could be the induction of apoptosis in cells . This is due to the possible inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent programmed cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acid derivatives.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-yl boronic acid and a halogenated pyridazine.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a halogenated pyridazine reacts with piperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using nucleophiles such as amines or thiols, while electrophilic substitution can involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar heterocyclic structure and have been studied for their reactivity and biological applications.
Imidazo[1,2-a]pyrimidines: These compounds also have a similar core structure and are used in medicinal chemistry for drug development.
Uniqueness
3-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine is unique due to the presence of the cyclopropylsulfonyl group and the combination of pyridazine and pyridin-2-yl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
3-(4-cyclopropylsulfonylpiperazin-1-yl)-6-pyridin-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c22-24(23,13-4-5-13)21-11-9-20(10-12-21)16-7-6-15(18-19-16)14-3-1-2-8-17-14/h1-3,6-8,13H,4-5,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHMWXQIHBHVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2444299.png)
![4-[3-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B2444300.png)


![8-Ethoxy-1-(4-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2444303.png)


![5-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2444306.png)
![methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2444308.png)

![3-chloro-N-[3-(dimethylamino)propyl]-1,4-dioxo-1,4-dihydro-2-naphthalenaminium chloride](/img/structure/B2444313.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2444322.png)
